molecular formula C19H37N7O6S B14238944 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine CAS No. 496807-05-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine

Cat. No.: B14238944
CAS No.: 496807-05-7
M. Wt: 491.6 g/mol
InChI Key: UEEFTVYBGRWGQV-XUXIUFHCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine is a complex organic compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents like carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin. This method allows for efficient coupling and deprotection steps, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield amines or alcohols.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

496807-05-7

Molecular Formula

C19H37N7O6S

Molecular Weight

491.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H37N7O6S/c1-10(2)14(17(30)24-12(18(31)32)6-8-33-3)26-16(29)13(9-27)25-15(28)11(20)5-4-7-23-19(21)22/h10-14,27H,4-9,20H2,1-3H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1

InChI Key

UEEFTVYBGRWGQV-XUXIUFHCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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